molecular formula C11H18N2O B2621079 cyclopropyl(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone CAS No. 2034415-56-8

cyclopropyl(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone

Cat. No. B2621079
CAS RN: 2034415-56-8
M. Wt: 194.278
InChI Key: PGOFQHMNZDMFOH-UHFFFAOYSA-N
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Description

Cyclopropyl(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone, often referred to as compound 1d , is a synthetic small molecule with potential antitumor activity. It belongs to the class of 5-hydroxy-1H-pyrrol-2-(5H)-ones . These N-heterocyclic scaffolds are found in both natural products and medicinal chemistry .


Molecular Structure Analysis

The molecular structure of compound 1d is characterized by a cyclopropyl group, a 5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl moiety, and a methanone functional group. The cyclopropyl ring imparts rigidity, while the pyrrolo[3,4-c]pyrrol-2(1H)-yl unit contributes to its heterocyclic nature. Understanding the spatial arrangement of these components is crucial for predicting its biological activity .


Chemical Reactions Analysis

Compound 1d likely undergoes various chemical reactions, including metabolic transformations within the body. These reactions may impact its stability, bioavailability, and pharmacokinetics. Investigating its reactivity with other molecules and potential metabolites is essential for understanding its behavior .

properties

IUPAC Name

cyclopropyl-(2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-12-4-9-6-13(7-10(9)5-12)11(14)8-2-3-8/h8-10H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOFQHMNZDMFOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CN(CC2C1)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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